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Compound of Interest

Compound Name: 4-Desmethoxy-4-nitro Omeprazole Sulfide

CAS No.: 142885-91-4

Cat. No.: B022031

Get Quote

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, operates by inhibiting the H+/K+-ATPase (proton pump) in gast

cells.[1][2] Its synthesis and the characterization of its related compounds are of paramount importance for drug development, quality control, and imp

The core structure of omeprazole consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group.[3][4] The immediate 

this final active pharmaceutical ingredient (API) is the corresponding sulfide, commonly known as omeprazole sulfide or pyrmetazole.[4]

This guide focuses on a specific and significant analogue: 4-Desmethoxy-4-nitro Omeprazole Sulfide. This compound, chemically named 5-methox

dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-benzimidazole, serves as a critical intermediate in alternative synthesis routes for proton pump inhibitors a

reference standard for impurities.[1][5] Its synthesis involves the strategic coupling of a nitro-substituted pyridine ring with the classic 5-methoxy-2-

mercaptobenzimidazole core. Understanding this pathway provides valuable insights into the chemical manipulations possible within the omeprazole 

offering a robust framework for researchers, medicinal chemists, and drug development professionals.

Synthetic Strategy: A Convergent Approach
The synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide is best approached through a convergent strategy. This involves the independent prep

key heterocyclic intermediates, which are then coupled in a final step. This approach allows for greater flexibility, optimization of individual reaction ste

ultimately, a more efficient overall process.

The two primary building blocks are:

The Pyridine Moiety: A 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine derivative. The presence of the nitro group at the 4-position is the key structura

distinguishing this intermediate from the one used in the standard omeprazole synthesis.

The Benzimidazole Moiety: 5-methoxy-2-mercaptobenzimidazole, a common intermediate in the synthesis of many proton pump inhibitors.[3][4]

The final coupling is achieved via a nucleophilic substitution reaction, where the thiol group of the benzimidazole displaces the chloride on the pyridine

group, forming the desired thioether (sulfide) bridge.[5]

Visualizing the Synthesis Pathway
The following diagram outlines the complete synthetic sequence, from common starting materials to the final target compound.
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Part A: Pyridine Intermediate Synthesis

Part B: Benzimidazole Intermediate Synthesis
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Caption: Convergent synthesis pathway for 4-Desmethoxy-4-nitro Omeprazole Sulfide.

Detailed Synthesis and Mechanistic Insights
Part A: Synthesis of the Key Pyridine Intermediate
The preparation of 2-chloromethyl-3,5-dimethyl-4-nitropyridine is a multi-step process that requires careful control of reaction conditions.[5]

N-Oxidation: The synthesis begins with 3,5-lutidine. The first step is oxidation to 3,5-lutidine-N-oxide, typically using hydrogen peroxide in acetic ac
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Causality: The N-oxide formation is crucial. The N-oxide group is an activating group that is ortho- and para- directing for electrophilic substitution

electronic effect facilitates the subsequent nitration at the desired 4-position, which would otherwise be difficult to achieve on the electron-deficie

ring.

Nitration: The N-oxide is then nitrated using a standard nitrating mixture (concentrated nitric and sulfuric acids).

Causality: The powerful electrophile, the nitronium ion (NO₂⁺), generated in the acidic mixture, attacks the electron-rich 4-position of the activate

ring, yielding 4-nitro-3,5-lutidine-N-oxide.

Hydroxymethylation: The next stage involves converting one of the methyl groups (at the 2- or 6-position) into a hydroxymethyl group. A common m

involves reaction with dimethyl sulfate followed by aqueous ammonium persulfate.[5]

Causality: The N-oxide makes the protons on the adjacent methyl groups more acidic, facilitating reactions at this position. This sequence ultima

introduces a functional handle for the final chlorination step.

Chlorination: The resulting 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine is converted to the final key intermediate, 2-chloromethyl-3,5-dimethyl-4-ni

using a chlorinating agent like thionyl chloride (SOCl₂).

Causality: Thionyl chloride efficiently converts the primary alcohol into a good leaving group (a chlorosulfite ester), which is then displaced by the

to form the stable chloromethyl compound, primed for nucleophilic attack.

Part B: Synthesis of the Benzimidazole Intermediate
The synthesis of 5-methoxy-2-mercaptobenzimidazole is a well-established industrial process.[3]

Reduction: The process starts with 4-methoxy-2-nitroaniline. The nitro group is reduced to an amine, forming 4-methoxy-o-phenylenediamine.

Cyclization: This diamine is then cyclized by reacting it with a source of a thiocarbonyl group, such as carbon disulfide (CS₂) or potassium ethyl xan

the benzimidazole ring system with the desired mercapto group at the 2-position.

Part C: The Coupling Reaction: Formation of the Thioether Bridge
This final step unites the two previously synthesized fragments. It is a classic S-alkylation, a type of nucleophilic substitution (Sₙ2) reaction.

Mechanism: The 5-methoxy-2-mercaptobenzimidazole is first deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic thiol

This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine intermediate, displacing the chloride ion and forming the s

(thioether) bond.[5]

Experimental Protocol: Synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide
The following protocol is adapted from established procedures for coupling pyridine and benzimidazole moieties.[5] It is intended for qualified laborato

professionals.

Step 1: Preparation of the Thiolate

In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 5-methoxy-2-mercaptobenzimidazole (1.0 eq) to a solvent mixture s

dichloromethane or ethanol.

Add a phase transfer catalyst (e.g., triethyl benzylammonium chloride, ~0.1 eq) to the suspension.

Prepare a solution of sodium hydroxide (2.1-2.2 eq) in water.

Slowly add the sodium hydroxide solution to the reaction mixture while stirring. The mixture should become a clear solution as the thiolate salt form

Step 2: Coupling Reaction

Add a solution of 2-chloromethyl-3,5-dimethyl-4-nitropyridine (1.0 eq) in the same solvent to the reaction vessel.
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Heat the reaction mixture to reflux (typically 40-60°C, depending on the solvent) and maintain for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Isolation

Once the reaction is complete, cool the mixture to ambient temperature.

Add a sufficient volume of water to the reaction mixture to dissolve the inorganic salts.

If using a water-miscible solvent like ethanol, it may need to be removed under reduced pressure to induce precipitation. If using a water-immiscible

dichloromethane, separate the organic layer.

The crude product often precipitates as a solid. Collect the solid by filtration.

Wash the filtered solid thoroughly with water to remove any remaining inorganic salts and base.

Dry the product in a vacuum oven at 50-60°C to a constant weight. The result is 5-methoxy-2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-1H-ben

Data Presentation: Reagent Summary
Reagent Molar Eq. Role Key Considerations

5-methoxy-2-mercaptobenzimidazole 1.0 Nucleophile Starting material; purity is critical.

2-chloromethyl-3,5-dimethyl-4-

nitropyridine
1.0 Electrophile Starting material; can be lachrymato

Sodium Hydroxide (NaOH) ~2.1 Base
Deprotonates the thiol to form the

thiolate.

Phase Transfer Catalyst ~0.1 Catalyst
Facilitates the reaction between

aqueous and organic phases.

Dichloromethane / Ethanol - Solvent Provides a medium for the reaction.

Water - Solvent/Wash
Used to dissolve NaOH and for prod

work-up.

Conclusion
The synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide is a robust and logical process rooted in fundamental principles of heterocyclic chemis

convergent strategy, involving the independent synthesis of activated pyridine and benzimidazole intermediates followed by a highly efficient S-alkylat

reaction, provides a clear and scalable pathway. The rationale behind each step—from the activating role of the N-oxide in the pyridine synthesis to th

mediated formation of the nucleophilic thiolate—demonstrates a self-validating system of chemical logic. This guide provides the foundational knowle

researchers to produce this valuable intermediate, enabling further research into proton pump inhibitors and their related substances.

References
The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide for Researchers. Benchchem. [URL:
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqpx4P39BMptVqtoCEP46WMpHbhj-
dp2HC9PEJ8mdARtGW1K1IknpBG3dgiTBY7JxnhfwnOGeA080Ieto3bc1To-yMF0A-
PFEz4xqeDPwVFJ9uJMr6dpP1PiXWtfD2jrR9Zw6iqAyFvMXYJ48PSm55UhVEDaJ1E-cAbCnrPB34yl9JWIO-
JCO5V9E2w7tYCUfrKSujXY38x1XqE237jQEViSNXVR01KD9o35FIoFvbgKixlBOsnUCU0rtpC_fvtYJv0w==]
Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/g
redirect/AUZIYQFdDNEEbUQlqBWFCT63VydwbtWgR8teIXLHuOe76JaD4-rdN5Ua1HlOt2nd7AYlEoNtX_IWkZaQFHP0XErsb-
s94peh8Ms2iLOVecrYFk7Q_5kB8CUkyBa6yAX-qu3aaJUgUCZf_9Akcv5q6a3zVHb4F3-
f31Lz7nosYah2ypmwt6YlILWRurM08SDYLFUtJ5sRfiyB7quLFtT3Nz3e0aJA5AzWA9ikYTj3xdTbUg==]
US8697880B2 - Compounds useful for the synthesis of S- and R-omeprazole and a process for their preparation. Google Patents. [URL: https://pa
CN116410178B - A preparation method of omeprazole sulfide. Google Patents. [URL: https://patents.google.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b022031/docs?utm_src=pdf-body#introduction-strategic-importance-of-omeprazole-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022031?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. 
Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC90777/]
EP1085019A1 - Omeprazole synthesis. Google Patents. [URL: https://patents.google.
Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/257
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [URL: https://typeset.io/papers/nov
of-omeprazole-and-pharmaceutical-impurities-2v4w443152]
US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its con
omeprazole. Google Patents. [URL: https://patents.google.
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research
https://sphinxsai.com/2019/ph_vol12_no3/1/(57-70)V12N3PT.pdf]
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [URL:
https://www.researchgate.net/publication/335439588_Novel_Synthesis_of_Omeprazole_and_Pharmaceutical_Impurities_of_Proton_pump_inhibito
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [UR
https://www.jocpr.com/articles/synthesis-of-some-2methyl5nitroimidazole-derivatives-as-potential-antimicrobial-agents.pdf]
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [URL:
https://www.semanticscholar.org/paper/Novel-Synthesis-of-Omeprazole-and-Pharmaceutical-Saini-Majee/b08216365922097072979201a4e156209
Formation of Nitroso-Omeprazole. N-nitrosamines Chemistry. [URL: https://community.n-nitrosamines.
Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Researc
[URL: https://www.scholarsresearchlibrary.com/articles/synthesis-characterization-and-anticonvulsant-evaluation-of-new-derivatives-derived-from-5
mercapto-benzimidazole.pdf]
WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents. [URL: https://patents.google
Absorption spectrum for the nitrosation reaction of omeprazole (60 µg ml-1 ) at λmax 390 nm. ResearchGate. [URL: https://www.researchgate.
Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). Pub
https://pubmed.ncbi.nlm.nih.gov/15786561/]
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. PubMed Central. [UR
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152199/]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental 

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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